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Introduction

Isabgol, also known as psyllium husk, is a natural polysaccharide derived from the seeds of
Plantago ovata. It is a well-known dietary fiber with excellent swelling, gelling, and
mucoadhesive properties.[1][2] These characteristics make it an ideal candidate for use as an
excipient in controlled-release drug delivery systems.[1][2][3] Isabgol is biocompatible,
biodegradable, non-toxic, and cost-effective, offering a sustainable alternative to synthetic
polymers in pharmaceutical formulations. This document provides detailed application notes,
experimental protocols, and quantitative data on the use of Isabgol in developing controlled-
release drug delivery systems.

Key Advantages of Isabgol in Controlled Drug
Release

o Sustained Release: Upon hydration, Isabgol forms a viscous gel layer that acts as a barrier
to drug diffusion, thereby prolonging the drug release.

e Mucoadhesion: The mucilaginous nature of Isabgol allows the dosage form to adhere to the
gastrointestinal mucosa, increasing the residence time of the drug at the absorption site.
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» Gastro-retention: Its ability to swell and its mucoadhesive properties are particularly

beneficial for gastro-retentive formulations, which can enhance the bioavailability of drugs

with a narrow absorption window.

o Colon-Specific Delivery: Isabgol can be utilized for targeted drug delivery to the colon, as it

remains largely intact in the upper gastrointestinal tract and can be degraded by colonic

microflora.

o Versatility: It can be formulated into various dosage forms, including matrix tablets,

microspheres, and hydrogel beads.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on Isabgol-

based controlled-release systems.
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Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of Isabgol-

based controlled-release drug delivery systems.

Protocol 1: Preparation of Isabgol-Based Microspheres
by Emulsification-Crosslinking

This method is suitable for encapsulating both water-soluble and insoluble drugs.
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Materials:

Isabgol husk mucilage

Drug

Castor oil (or other suitable oil phase)
Span 80 (or other suitable surfactant)
Glutaraldehyde (crosslinking agent)
0.01 M Sulfuric acid

n-hexane and acetone (for washing)

Distilled water

Procedure:

Preparation of Isabgol Mucilage: Disperse a specified amount of Isabgol husk powder (e.g.,
8% w/v) in distilled water with constant stirring to obtain a homogenous mucilage. Make the
dispersion slightly acidic by adding a small amount of 0.01 M sulfuric acid (e.g., 0.05% w/w).

Drug Loading: Disperse the accurately weighed drug into the Isabgol husk mucilage under
mechanical stirring.

Emulsification: Add the drug-loaded mucilage dispersion dropwise into a beaker containing
the oil phase (e.g., 200 ml of castor oil) with a surfactant (e.g., 0.1% w/w of Span 80). Stir the
mixture at a constant speed (e.g., 2000 rpm) to form a water-in-oil (w/0) emulsion.

Crosslinking: After homogenization, add the crosslinking agent (e.g., 1% w/w of
glutaraldehyde) to the emulsion and continue stirring for a specified period (e.g., 4 hours) to
allow for the crosslinking of Isabgol polysaccharides and the formation of microspheres.

Washing and Drying: Separate the formed microspheres by centrifugation or filtration. Wash
the microspheres multiple times with n-hexane and acetone to remove any residual oil and
surfactant.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Final Product: Dry the washed microspheres in a hot air oven at a suitable temperature (e.g.,
60°C for 10 minutes) and store them in a desiccator.

Protocol 2: Preparation of Isabgol-Alginate Hydrogel
Beads by lonic Gelation

This method is particularly useful for encapsulating heat-sensitive drugs.
Materials:

 Isabgol husk powder

Sodium alginate

Drug

Calcium chloride (crosslinking agent)

Distilled water

Procedure:

Polymer Solution Preparation: Prepare a homogenous aqueous solution by dissolving
sodium alginate and Isabgol husk in distilled water at desired concentrations.

e Drug Incorporation: Dissolve or disperse the accurately weighed drug into the polymer
solution with continuous stirring until a uniform mixture is obtained.

+ Bead Formation: Extrude the drug-polymer solution dropwise through a syringe with a
specific gauge needle into a calcium chloride solution (e.g., 2%, 5%, or 8% w/v) under gentle
agitation.

e Crosslinking/Curing: Allow the formed beads to remain in the calcium chloride solution for a
sufficient time to ensure complete crosslinking and hardening.

» Washing and Drying: Collect the beads by filtration, wash them with distilled water to remove
excess calcium chloride, and then dry them at an appropriate temperature.
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Protocol 3: Evaluation of Isabgol-Based Formulations

A. Determination of Drug Entrapment Efficiency (%EE)
» Accurately weigh a specific amount of the dried formulation (microspheres or beads).
e Crush the formulation and disperse it in a suitable solvent in which the drug is soluble.

o Keep the dispersion under constant agitation for a sufficient time (e.g., 24 hours) to extract
the entire drug.

« Filter the solution to remove the polymeric debris.

o Analyze the filtrate for drug content using a suitable analytical method (e.g., UV-Vis
spectrophotometry or HPLC).

o Calculate the %EE using the following formula:

%EE = (Actual Drug Content / Theoretical Drug Content) x 100
B. Determination of Swelling Index
o Accurately weigh a specific amount of the dried formulation (Wd).

e Immerse the formulation in a specified volume of a relevant medium (e.g., distilled water,
0.1N HCI, or phosphate buffer pH 7.4) in a measuring cylinder.

o Atregular time intervals, remove the swollen formulation, blot the excess surface water
gently with filter paper, and weigh it (Ws).

o Calculate the swelling index using the following formula:
Swelling Index = (Ws - Wd) / wd
C. In Vitro Drug Release Study

e Use a USP dissolution test apparatus (e.g., paddle type).
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» Place a known quantity of the Isabgol-based formulation into the dissolution vessel
containing a specified volume of dissolution medium (e.g., 900 ml of 0.1N HCI for the first 2
hours, followed by phosphate buffer pH 6.8 or 7.4 for the remaining duration).

e Maintain the temperature at 37 £ 0.5°C and stir at a constant speed (e.g., 50 or 100 rpm).

» At predetermined time intervals, withdraw a specific volume of the sample from the
dissolution medium and replace it with an equal volume of fresh medium to maintain a
constant volume.

« Filter the collected samples and analyze for drug content using a suitable analytical method.

e Plot the cumulative percentage of drug released versus time to obtain the drug release
profile.

Visualizations

Experimental Workflow for Isabgol Microsphere
Preparation
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Caption: Workflow for preparing Isabgol microspheres.
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Mechanism of Controlled Drug Release from an Isabgol
Matrix Tablet
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Caption: Controlled drug release from an Isabgol matrix.

Logical Workflow for Evaluation of Isabgol-Based
Formulations
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Caption: Evaluation workflow for Isabgol formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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